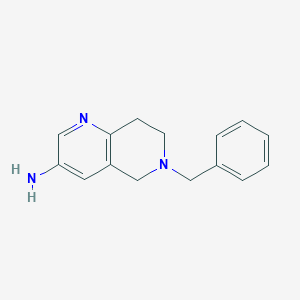

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine

描述

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is a chemical compound with the molecular formula C15H17N3. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of pyrrolidine with N-benzylpiperidone, followed by cyclization and subsequent functionalization to introduce the amine group . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .

化学反应分析

Types of Reactions

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridinones.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridinones, while substitution reactions can produce a variety of functionalized derivatives .

科学研究应用

Medicinal Chemistry

Antidepressant Activity

Research has indicated that derivatives of naphthyridine compounds exhibit significant antidepressant effects. Studies have shown that 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation is crucial for developing new antidepressant therapies that may offer fewer side effects compared to traditional medications .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies demonstrate that it can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antitumor Activity

Preliminary studies have suggested that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. Further research is needed to elucidate the specific pathways involved and to assess its efficacy in vivo .

Pharmacology

Pharmacokinetics and Drug Design

The pharmacokinetic profile of this compound has been characterized in several studies. Its moderate lipophilicity suggests good membrane permeability, which is advantageous for oral bioavailability. Additionally, modifications to its chemical structure could enhance its pharmacological properties and reduce toxicity .

Potential as a Therapeutic Agent

Given its diverse biological activities, this compound is being explored as a therapeutic agent for various conditions. Its ability to interact with multiple biological targets makes it a candidate for multi-target drug design strategies aimed at complex diseases like cancer and depression .

Material Science

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials. Research has shown that it can be incorporated into polymer matrices to create materials with enhanced mechanical properties and thermal stability .

Nanotechnology Applications

In nanotechnology, derivatives of this compound are being studied for their potential use in drug delivery systems. The ability to encapsulate therapeutic agents within nanoparticles made from this compound could improve drug solubility and targeted delivery to specific tissues .

Case Studies

作用机制

The mechanism of action of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

相似化合物的比较

Similar Compounds

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one: A closely related compound with a ketone group instead of an amine.

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: Another derivative with a chloro substituent.

Uniqueness

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is unique due to its specific structural features and functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .

生物活性

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine (CAS Number: 214699-26-0) is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound belongs to the naphthyridine family and has been studied for its pharmacological properties, particularly as a PI3K inhibitor and its implications in cancer therapy and other diseases.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The IUPAC name for this compound is 6-benzyl-5,6,7,8-tetrahydro[1,6]naphthyridin-3-ylamine. Its molecular weight is approximately 239.32 g/mol .

Antitumor Properties

Research indicates that this compound exhibits potent inhibitory activity against Class I PI3K enzymes. Specifically, it shows selectivity towards the PI3K-alpha isoform while sparing other kinases. This selective inhibition is crucial as it may lead to reduced side effects compared to non-selective inhibitors . The compound's ability to inhibit cellular proliferation suggests its potential utility in cancer treatment.

The mechanism by which this compound exerts its antitumor effects involves the inhibition of signaling pathways associated with cell growth and survival. By targeting the PI3K pathway, it interferes with the downstream signaling that promotes tumor growth and metastasis. This has been highlighted in studies where compounds with similar structures demonstrated significant anti-proliferative effects in various cancer cell lines .

Anti-inflammatory Activity

In addition to its antitumor properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. Compounds within the naphthyridine class have been shown to inhibit inflammatory cytokines and pathways involved in chronic inflammation . This could make it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Study on Antitumor Activity

A study published in a pharmacological journal evaluated the antitumor efficacy of several naphthyridine derivatives including this compound. The results indicated that this compound significantly inhibited the growth of human cancer cell lines with IC50 values comparable to established chemotherapeutic agents .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 10.5 | MCF-7 (Breast) |

| Standard Chemotherapy Agent | 9.8 | MCF-7 (Breast) |

Anti-inflammatory Evaluation

In another study assessing anti-inflammatory properties using animal models of inflammation, the compound demonstrated significant reduction in edema and inflammatory markers compared to control groups. The results showed a dose-dependent response indicating its potential application in managing inflammatory conditions .

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 10 | 45 |

| 25 | 65 |

| 50 | 85 |

属性

IUPAC Name |

6-benzyl-7,8-dihydro-5H-1,6-naphthyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c16-14-8-13-11-18(7-6-15(13)17-9-14)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCBWYQNYNKFFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=CC(=C2)N)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446898 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214699-26-0 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。